Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride
Overview
Description
Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride is a chemical compound with a complex structure that belongs to the class of naphthyridine derivatives
Mechanism of Action
Target of Action
Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride is a derivative of the 1,6-naphthyridines . The 1,6-naphthyridines are known to be pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . .
Mode of Action
It is known that 1,6-naphthyridines, to which this compound is related, interact with their targets to exert their pharmacological effects .
Biochemical Pathways
Given the broad range of pharmacological activities of 1,6-naphthyridines, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Given the broad range of pharmacological activities of 1,6-naphthyridines, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a ketoester, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups such as hydroxyl, amino, and thiol groups .
Scientific Research Applications
Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex naphthyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 1,6-Naphthyridine
- 2,7-Dimethyl-1,6-naphthyridine
- 4-Hydroxy-1,6-naphthyridine
Uniqueness
Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry .
Biological Activity
Methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride is a compound belonging to the naphthyridine family, which has garnered attention due to its potential biological activities. This article compiles various findings on its biological activity, including synthesis methods, pharmacological applications, and relevant case studies.
Chemical Profile
- Molecular Formula : C10H12N2O3
- Molecular Weight : 208.21 g/mol
- CAS Number : 933722-83-9
- SMILES : COC(=O)C1=CC(=O)NC2=C1CNCC2
Synthesis and Structural Characteristics
The synthesis of naphthyridine derivatives often involves multiple steps that can include cyclization reactions and functional group modifications. For this compound, common synthetic routes involve the condensation of appropriate pyridine derivatives followed by cyclization to form the naphthyridine core structure .
Antitumor Activity
Numerous studies have indicated that naphthyridine derivatives exhibit significant antitumor properties. Specifically, methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine compounds have been tested against various cancer cell lines. For instance:
- Case Study : A study evaluated the compound's efficacy against melanoma and other neoplasms. The results showed a promising IC50 value suggesting potent antitumor activity .
Antimicrobial Properties
Naphthyridines are also recognized for their antimicrobial effects. Research indicates that derivatives of this class can inhibit bacterial growth through mechanisms involving DNA gyrase and topoisomerase IV inhibition.
- Study Findings : In vitro tests revealed that certain naphthyridine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Pharmacological Applications
The biological activity of methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine derivatives extends to various pharmacological applications:
- Antibacterial Agents : These compounds have been investigated for their potential as alternatives to traditional antibiotics due to rising antibiotic resistance.
- Antiviral Activity : Preliminary studies suggest that certain modifications to the naphthyridine structure may enhance antiviral properties.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and bacterial virulence .
Structure-Activity Relationship (SAR)
Understanding the SAR of methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine is crucial for optimizing its biological activity:
Structural Feature | Effect on Activity |
---|---|
Presence of Carbonyl Group | Enhances binding affinity to target enzymes |
N-methyl Substitution | Increases lipophilicity and cellular uptake |
Alkyl Chain Length | Affects solubility and bioavailability |
Properties
IUPAC Name |
methyl 2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c1-15-10(14)6-4-9(13)12-8-2-3-11-5-7(6)8;/h4,11H,2-3,5H2,1H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUHSFJUFAKOIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC2=C1CNCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706446-76-5 | |
Record name | methyl 2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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